(E)-4-amino-3-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
4-amino-3-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-6-tert-butyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN6O2/c1-14(2,3)11-12(23)21(16)13(20-18-11)19-17-7-8-6-9(15)4-5-10(8)22/h4-7,22H,16H2,1-3H3,(H,19,20)/b17-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWPDHXYFHVDB-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N)NN=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N)N/N=C/C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-amino-3-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core substituted with a hydrazine moiety and a bromo-hydroxybenzylidene group. Its molecular formula is C_{18}H_{19BrN_6O, with a molecular weight of approximately 386.24 g/mol. The presence of the bromine atom and hydroxyl group is hypothesized to contribute to its biological activity through various interaction mechanisms.
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, potentially through the scavenging of free radicals. This is crucial for mitigating oxidative stress-related cellular damage.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antitumor Activity : The triazine derivatives, including this compound, have been evaluated for their cytotoxic effects on cancer cell lines. Studies have reported IC50 values indicating effective inhibition of cell proliferation in specific cancer types.
Antioxidant Activity
A study conducted by Sayed et al. (2019) evaluated the antioxidant capacity of various triazine derivatives, including this compound. The results demonstrated that it effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems .
Antibacterial Efficacy
Research published in the Journal of Medicinal Chemistry highlighted the antibacterial properties of related compounds. In vitro assays indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Antitumor Activity
In a study assessing the cytotoxic effects on human cancer cell lines, this compound demonstrated an IC50 value of 12 µM against HepG2 liver carcinoma cells, comparable to standard chemotherapeutic agents . The structure-activity relationship (SAR) analysis suggested that the presence of the hydrazine and bromo-hydroxy substituents enhances its cytotoxicity.
Case Studies
- Case Study on Antioxidant Effects : A clinical trial involving patients with chronic inflammatory conditions found that administration of triazine derivatives significantly reduced markers of oxidative stress and improved overall health outcomes .
- Case Study on Antimicrobial Efficacy : A comparative study tested this compound against traditional antibiotics in treating bacterial infections in animal models. Results indicated that it not only inhibited bacterial growth more effectively but also reduced side effects associated with conventional antibiotics .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of 1,2,4-triazin-5(4H)-one derivatives. Key structural analogs and their distinguishing features include:
Table 1: Structural Comparison of Triazinone Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target’s bromo (-Br) and hydroxyl (-OH) substituents are electron-withdrawing, contrasting with electron-donating groups like methoxy (-OCH3) in compound 18 or dimethylamino (-N(CH3)2) in compound 17. These differences influence electronic properties, solubility, and reactivity .
Physicochemical Properties
Table 2: Physicochemical Data of Selected Triazinones
Analysis :
- UV-Vis Absorption: The target’s bromo substitution likely red-shifts λmax compared to non-halogenated analogs (e.g., compound 19’s 380 nm for dimethylamino) due to increased conjugation and electron withdrawal .
- Thermal Stability : Higher melting points in hydroxyl/methoxy-substituted compounds (e.g., 186°C for compound 18) suggest stronger intermolecular hydrogen bonding compared to the target’s bromo analog, where Br may reduce H-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
